3,5-Bis(dodecyloxy)benzaldehyde
Description
Contextualization within Organic and Materials Chemistry
3,5-Bis(dodecyloxy)benzaldehyde is a specialized organic compound that serves as a bridge between fundamental organic synthesis and applied materials science. Its molecular structure is distinguished by a benzaldehyde (B42025) core, a common aromatic aldehyde, which is substituted at the 3 and 5 positions with dodecyloxy groups (–O(CH₂)₁₁CH₃). This substitution pattern, featuring long aliphatic chains, imparts a significant degree of lipophilicity and influences the self-assembly properties of molecules derived from it.
In organic chemistry, the aldehyde functional group is a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. The presence of two long alkyl chains introduces possibilities for creating molecules with specific spatial arrangements and solubility characteristics.
From a materials chemistry perspective, these long alkyl chains are crucial for inducing and controlling the organization of molecules on a larger scale. This can lead to the formation of soft materials like liquid crystals and dendrimers. rsc.org The interplay between the rigid aromatic core and the flexible peripheral chains is a key design element in the creation of materials with tailored optical, electronic, or self-healing properties. The compound is a valuable precursor for creating larger, more complex structures with potential applications in electronics and photonics. tcichemicals.com
Role as a Versatile Synthetic Building Block for Functional Materials
The true value of this compound lies in its role as a versatile building block for constructing larger, functional molecular systems. The aldehyde group provides a reactive site for covalently linking the molecule into more elaborate structures, while the long dodecyloxy chains guide the self-assembly of these structures into ordered phases.
One of the most significant applications of this compound is in the synthesis of dendrimers. Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. tcichemicals.com The 1,3,5-substitution pattern of the benzene (B151609) ring in derivatives of this compound makes it an ideal starting point for creating the branching points in a dendrimer's architecture. By reacting the aldehyde with other multifunctional molecules, chemists can build up successive generations of dendritic structures. These materials are being explored for use in catalysis, chemical sensing, and as nanocarriers. tcichemicals.com
Furthermore, the molecular shape of this compound derivatives, often described as "bent-core" or "banana-shaped," makes them interesting candidates for the formation of liquid crystalline phases. researchgate.net Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The specific arrangement of the dodecyloxy chains can promote the formation of various mesophases, which are crucial for applications in displays and optical sensors. The ability to form discotic liquid crystals, where the molecules stack into columns, opens up possibilities for creating one-dimensional organic conductors. mdpi.com
The compound also serves as a precursor for various other functional materials. For instance, it can be incorporated into polymers to modify their physical and chemical properties. Its aromatic nature and the presence of the aldehyde group allow it to be used in the synthesis of conjugated materials, which are of interest for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com
Table 1: Chemical Data for this compound| Property | Value |
|---|---|
| CAS Number | 148172-11-6 chiralen.comchemnet.com |
| Molecular Formula | C₃₁H₅₄O₃ chiralen.comkeyorganics.net |
| Molecular Weight | 474.76 g/mol chiralen.com |
| Purity | 98% chiralen.com |
| Storage Temperature | 2-8°C chiralen.com |
Properties
Molecular Formula |
C31H54O3 |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
3,5-didodecoxybenzaldehyde |
InChI |
InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
InChI Key |
YCPXCJBTHBYPPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Advanced Derivatization and Reaction Chemistry of 3,5 Bis Dodecyloxy Benzaldehyde
Aldehyde Functional Group Transformations in Complex Molecule Synthesis
The aldehyde group of 3,5-bis(dodecyloxy)benzaldehyde is a reactive site for numerous organic reactions, allowing for the extension of its molecular framework through carbon-carbon bond formation. These transformations are fundamental in synthesizing precursors for larger, more complex structures.
Wittig Reactions for the Formation of Styryl and Vinylic Derivatives
The Wittig reaction is a powerful method for converting aldehydes into alkenes. In the context of this compound, this reaction is employed to create vinylic derivatives, which serve as crucial intermediates in the synthesis of larger conjugated molecules. A notable example is the synthesis of 1,3-Bis(dodecyloxy)-5-vinylbenzene. researchgate.net
In this transformation, this compound is reacted with a phosphonium (B103445) ylide, typically generated in situ from methyltriphenylphosphonium (B96628) iodide and a strong base. The reaction effectively replaces the carbonyl oxygen with a methylene (B1212753) (=CH₂) group, yielding the corresponding vinylbenzene derivative. This reaction is a key step in creating building blocks for more complex, star-shaped molecules used in materials science. researchgate.net
Wittig Reaction of this compound
| Reactant | Reagent | Product | Yield |
|---|
Coupling Reactions Utilizing Derived Intermediates
The derivatives of this compound, particularly those with newly installed reactive handles like vinyl or terminal alkyne groups, are pivotal intermediates for powerful cross-coupling reactions. These methods facilitate the construction of extended π-conjugated systems and polymers with tailored electronic and photophysical properties.
Heck Coupling Reactions in the Construction of Extended π-Conjugated Systems
The vinylic derivatives synthesized via the Wittig reaction can be further elaborated using palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This reaction creates a new carbon-carbon bond between the vinyl group and an aryl halide, extending the π-conjugation of the molecule.
For instance, the 1,3-bis(dodecyloxy)-5-vinylbenzene intermediate can be coupled with a tris(4-bromophenyl)amine (B153671) core in a triple-site Heck reaction. researchgate.net This convergent synthetic approach allows for the efficient construction of large, star-shaped molecules. The resulting structures, featuring a triphenylamine (B166846) core and three arms of 3,5-bis(dodecyloxy)styryl moieties, possess extensive π-conjugation and are investigated for their intramolecular charge transfer properties and potential applications in electronics. The long dodecyloxy chains ensure that these large molecules remain soluble in common organic solvents.
Glaser-Hay Coupling in Polymeric Material Synthesis
The this compound moiety is also a precursor for monomers used in the synthesis of conjugated polymers via Glaser-Hay coupling. This reaction involves the oxidative homocoupling of terminal alkynes, typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant like oxygen.
In the synthesis of conjugated porphyrin oligomers, a dipyrromethane bearing the 3,5-bis(dodecyloxy)phenyl group can be used to create a porphyrin monomer. This porphyrin can then be functionalized with terminal alkyne groups. The subsequent Glaser-Hay coupling of this diyne-porphyrin monomer is a proposed method to yield butadiyne-linked polymers. The bulky, solubilizing 3,5-bis(dodecyloxy)phenyl groups are essential for preventing aggregation and maintaining processability of the resulting rigid-rod polymers, which are of interest for their potential as molecular wires.
Key Coupling Reactions and Their Products
| Reaction Type | Intermediate | Coupled Partner / Conditions | Product Type |
|---|---|---|---|
| Heck Coupling | 1,3-Bis(dodecyloxy)-5-vinylbenzene | Tris(4-bromophenyl)amine, Pd(OAc)₂ | Star-shaped conjugated molecule |
Alkyne Metathesis Strategies in Oligomer Development
Alkyne metathesis has emerged as a powerful carbon-carbon bond-forming reaction in synthetic chemistry, enabling the redistribution of alkyne fragments through the cleavage and reformation of carbon-carbon triple bonds. nih.govd-nb.infowikipedia.org This transformation, catalyzed by high-oxidation-state metal alkylidyne complexes of molybdenum, tungsten, or rhenium, provides a distinct and efficient pathway for the synthesis of complex molecular architectures, including macrocycles and polymers. researchgate.netacs.org The primary types of alkyne metathesis relevant to oligomer and polymer synthesis are Acyclic Diyne Metathesis (ADIMET) and Ring-Opening Alkyne Metathesis Polymerization (ROAMP). nih.govd-nb.info
The ADIMET process is particularly relevant for creating linear oligomers from α,ω-diyne monomers. In this equilibrium-driven process, a diyne monomer undergoes polymerization to form a long-chain poly(alkyne) while a small, volatile alkyne (such as but-2-yne or oct-4-yne) is concurrently removed, typically under vacuum, to drive the reaction toward the desired oligomeric or polymeric product. The strategic design of the monomer unit is therefore paramount to controlling the properties of the resulting material.
While this compound does not inherently possess the necessary alkyne functionalities for direct metathesis, its aromatic core, substituted with long alkyl chains, makes it an attractive building block for materials science applications. To employ this compound in alkyne metathesis for oligomer development, the aldehyde functional group must first be converted into a suitable diyne monomer. A plausible synthetic strategy would involve a two-step process: first, the conversion of the aldehyde to a terminal alkyne, followed by a homocoupling reaction to produce a symmetrical diyne monomer ready for ADIMET polymerization.
A common method for the aldehyde-to-alkyne transformation is the Seyferth-Gilbert homologation or the Corey-Fuchs reaction. Following the successful installation of a terminal alkyne, a Glaser or Eglinton coupling reaction could be employed to generate a symmetrical 1,3-diyne-linked dimer of the original benzaldehyde (B42025) derivative. This new, larger monomer would feature two 3,5-bis(dodecyloxy)phenyl units connected by a diyne bridge, making it an ideal candidate for ADIMET polymerization.
The subsequent polymerization of this functionalized diyne monomer would proceed via alkyne metathesis, utilizing established catalyst systems. The choice of catalyst is critical, as functional group tolerance can vary. Modern "canopy catalysts," such as molybdenum alkylidyne complexes with tripodal trisilanolate ligands, have shown improved functional group tolerance compared to classic Schrock-type catalysts. acs.orgnih.gov However, it is noteworthy that aldehyde groups themselves have been found to be incompatible with some of these advanced catalysts, underscoring the necessity of the initial derivatization strategy. nih.gov
The ADIMET polymerization of the derived diyne would yield oligomers or polymers where the 3,5-bis(dodecyloxy)phenyl-containing units are periodically spaced along a conjugated poly(alkyne) backbone. The extensive dodecyloxy side chains would be expected to impart significant solubility in common organic solvents, facilitating processing and characterization.
Interactive Data Tables
Below are tables detailing the catalysts commonly employed in alkyne metathesis and a proposed reaction pathway for the development of oligomers from this compound.
Table 1: Prominent Catalyst Systems in Alkyne Metathesis
| Catalyst System | Precursor/Complex Type | Typical Metals | Key Characteristics |
| Schrock Catalysts | [R'C≡M(OR)₃] | W, Mo | High activity; among the first well-defined catalysts; can have limited functional group tolerance. nih.gov |
| Mortreux Catalysts | Mo(CO)₆ with phenol (B47542) co-catalyst | Mo | Homogeneous system; requires high temperatures (e.g., 160 °C); convenient precursor. wikipedia.orgacs.org |
| Fürstner "Canopy Catalysts" | Molybdenum alkylidynes with tripodal silanolate ligands | Mo | Structurally well-defined; high activity; significantly improved functional group tolerance and stability. acs.orgnih.gov |
| Zhang Catalysts | In situ systems from MoCl₅ or related precursors and biphenol-type ligands | Mo | Two-component system; can exhibit high tolerance for functional groups, including some polar groups. acs.org |
Table 2: Proposed Synthetic and Polymerization Scheme
| Step | Reaction Type | Starting Material | Key Reagents | Product | Purpose |
| 1 | Corey-Fuchs Reaction | This compound | 1. CBr₄, PPh₃ 2. n-BuLi | 1-Ethynyl-3,5-bis(dodecyloxy)benzene | Conversion of aldehyde to terminal alkyne. |
| 2 | Glaser Homocoupling | 1-Ethynyl-3,5-bis(dodecyloxy)benzene | CuCl, TMEDA, O₂ | 1,4-Bis(3,5-bis(dodecyloxy)phenyl)buta-1,3-diyne | Formation of a symmetrical diyne monomer for ADIMET. |
| 3 | ADIMET Polymerization | 1,4-Bis(3,5-bis(dodecyloxy)phenyl)buta-1,3-diyne | Fürstner "Canopy Catalyst" (e.g., 5 mol%), Toluene (B28343), Heat, Vacuum | Poly(alkyne) oligomer with repeating 3,5-bis(dodecyloxy)phenyl units | Synthesis of the target oligomer. |
Applications in Advanced Functional Materials and Supramolecular Architectures
Precursors for Optoelectronic and Photonic Materials
The tailored electronic and physical properties of 3,5-Bis(dodecyloxy)benzaldehyde make it an excellent precursor for a variety of optoelectronic and photonic materials. The electron-donating nature of the alkoxy chains and the reactive aldehyde group allow for its integration into complex molecular architectures with tunable energy levels and charge-transport characteristics.
Conjugated polymers are a significant class of organic compounds utilized in materials science for applications ranging from conductive films to the active layers in light-emitting diodes (LEDs) and field-effect transistors (FETs). google.com The synthesis of these polymers often involves step-growth polymerization reactions where bifunctional monomers are coupled.
Star-shaped small molecules represent a promising class of materials for organic solar cells (OSCs), acting as electron donors in the active layer. nih.govrsc.orgresearchgate.net These molecules typically consist of a central core unit from which several conjugated arms radiate. This three-dimensional architecture can suppress the strong intermolecular aggregation often seen in linear molecules, leading to more favorable film morphology and potentially higher device efficiency. nih.govresearchgate.net
The compound this compound serves as a key precursor for the "arms" of these star-shaped architectures. Through condensation reactions, it can be attached to a multifunctional core, such as triphenylamine (B166846) or a 1,3,5-trisubstituted benzene (B151609) derivative. For instance, research has demonstrated the synthesis of C3-symmetrical, star-shaped, π-conjugated systems using building blocks analogous to this compound. mdpi.com In a representative synthesis, an acid-catalyzed cyclocondensation can form a central core, which is then functionalized via coupling reactions (e.g., Suzuki coupling) with phenyl derivatives bearing long alkoxy chains. mdpi.com The presence of the dodecyloxy chains, provided by the initial benzaldehyde (B42025) precursor, is crucial for creating a molecule with a rigid, light-absorbing core and a flexible, solubilizing periphery. mdpi.com This molecular design leads to materials with interesting properties, such as the ability to form liquid crystalline phases, which can be beneficial for charge transport in photovoltaic devices. mdpi.com
Table 1: Properties of a Star-Shaped Molecule Derived from an Analogous Alkoxy-Substituted Precursor
| Property | Finding | Source |
|---|---|---|
| Symmetry | C3-Symmetrical Star | mdpi.com |
| Core Structure | 1,3,5-Tris(thienyl)benzene | mdpi.com |
| Periphery | Six dodecyl chains from a di-alkoxyphenyl precursor | mdpi.com |
| Thermal Behavior | Exhibits enantiotropic mesomorphism (liquid crystal phase) | mdpi.com |
| Melting Point | 68.0 °C (onset: 65.5 °C) | mdpi.com |
| Clearing Transition | 106.6 °C (onset: 99.9 °C) | mdpi.com |
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. jhuapl.edutcichemicals.com They are critical for technologies like frequency conversion and all-optical switching. tcichemicals.com Organic materials are particularly promising for NLO applications due to their high NLO efficiencies and fast response times, which originate from the delocalized π-electron systems within their molecules. tcichemicals.com
A common design for second-order NLO chromophores is the Donor-π-Acceptor (D-π-A) motif. Here, an electron-donating group and an electron-accepting group are connected by a conjugated bridge. This compound is an excellent starting material for such D-π-A systems. The two dodecyloxy groups act as a strong electron-donating moiety. The benzaldehyde group can be easily converted into a more extensive π-bridge or reacted with a potent electron-accepting unit (like a dicyanovinyl or nitro group) through Knoevenagel or similar condensations. The resulting molecule possesses the charge asymmetry required for a significant NLO response. The long alkyl chains also help control the intermolecular organization in the solid state, which is crucial because a non-centrosymmetric bulk structure is required to prevent cancellation of the molecular NLO effects. uci.edu
Building Blocks for Porphyrin-Based Systems
Porphyrins are a class of intensely colored, aromatic macrocycles that play vital roles in biology (e.g., heme and chlorophyll) and have found widespread use in materials science. Their applications span catalysis, sensing, and photovoltaics. The synthesis of complex, multi-porphyrin systems often relies on building blocks that can control the final architecture and ensure solubility. researchgate.net
The synthesis of large, well-defined porphyrin oligomers and polymers is a significant challenge due to the low solubility and strong aggregation tendencies of the large, planar porphyrin macrocycles. nih.gov Attaching solubilizing groups to the porphyrin periphery is a key strategy to overcome this. The use of this compound in the initial synthesis of the porphyrin monomer is a direct and effective method to achieve this.
In a typical Lindsey acid-catalyzed condensation, four equivalents of a substituted benzaldehyde react with four equivalents of pyrrole (B145914) to form a meso-tetrasubstituted porphyrin. Using this compound results in a porphyrin with four 3,5-bis(dodecyloxy)phenyl groups at its meso positions. These eight long alkyl chains provide excellent solubility, enabling further reactions to link the porphyrin units into oligomers and multimers. nih.gov For example, research has demonstrated that dodecyloxy chains attached to pyridyl groups on porphyrins are effective in preventing aggregation and facilitating the template-directed synthesis of linear porphyrin oligomers up to 12 units long. nih.gov Similarly, patents describe the use of related 3,5-dialkoxyphenyl groups in the creation of fused porphyrin oligomers, highlighting the importance of these substituents in developing advanced porphyrin materials. google.com
The antenna systems in natural photosynthesis are composed of highly organized arrays of chlorophyll (B73375) molecules that capture sunlight and efficiently funnel the energy to a reaction center. Scientists aim to mimic this process by creating synthetic light-harvesting arrays. nih.gov Porphyrin oligomers are excellent candidates for these systems due to their strong absorption in the visible spectrum and their rich photophysical properties.
The precise, template-directed synthesis of porphyrin oligomers, made possible by solubilizing groups derived from this compound, allows for the creation of structures that can mimic natural light-harvesting arrays. nih.gov By controlling the distance and orientation between adjacent porphyrin units in a linear chain, researchers can facilitate efficient energy transfer along the oligomer. The dodecyloxy side chains not only provide solubility but also create an insulating aliphatic sheath around the conjugated backbone, which can help to prevent quenching of the excited states by external species and direct the energy transfer pathway along the chain. The stability and cooperativity of the double-strand complexes formed during template synthesis have been studied, confirming the high degree of organization achievable with this approach. nih.gov
Contributions to Supramolecular Chemistry
The structure of this compound, with its electron-donating alkoxy groups and a reactive aldehyde function, makes it a versatile component for creating intricate supramolecular structures.
Self-Assembly of Supramolecular Structures
The self-assembly of molecules is a cornerstone of supramolecular chemistry, and the design of molecules that spontaneously form ordered structures is a primary goal. While direct studies on the self-assembly of this compound itself are not extensively documented, the principles of self-assembly in related systems of organic macrocycles and cages highlight the potential of such substituted aromatic cores. nih.gov The interplay of hydrophobic interactions from the long alkyl chains and potential hydrogen bonding or other directional interactions involving the benzaldehyde group can drive the formation of complex architectures. nih.gov The general principles of hierarchical structure formation suggest that rod-like molecules, a category that derivatives of this compound can fall into, are promising for building functional materials through self-assembly. nih.gov
Formation of Stimuli-Sensitive Spherical Protein Assemblies
The aldehyde functionality of this compound offers a reactive handle for the functionalization of biomolecules, including proteins. Benzaldehyde and its derivatives are known to interact with proteins like human serum albumin (HSA), primarily through hydrogen bonding and hydrophobic interactions, leading to conformational changes in the protein. nih.gov This interaction is influenced by the nature of the substituents on the benzaldehyde ring. nih.gov
While specific research on the use of this compound in forming stimuli-sensitive protein assemblies is not yet prevalent, the general concept of using functionalized molecules to create such systems is well-established. For instance, stimuli-responsive peptide assemblies can be designed to respond to various internal and external triggers. nih.gov The amphiphilic nature of this compound could be exploited to create nanocapsules or other assemblies around proteins, which could then be triggered to release their cargo in response to specific stimuli. acs.org The aldehyde group could be used to form covalent linkages with protein surfaces, creating stable, functional bio-hybrid materials. acs.org
Investigation of Intermolecular Interactions and Binding Studies in Complex Systems (e.g., with fullerene and porphyrin receptors)
A significant area where the 3,5-dialkoxybenzaldehyde structural motif has shown considerable promise is in the construction of host molecules for guest recognition, particularly for fullerenes. Research has demonstrated the synthesis of porphyrin-based receptors for fullerenes where a key synthetic step involves the condensation of pyrrole with 3,5-di-tert-butylbenzaldehyde. nih.gov This highlights the utility of the 3,5-disubstituted benzaldehyde core in creating the necessary three-dimensional architecture for encapsulating large guest molecules like fullerenes. nih.gov
The binding affinity of these porphyrin hosts for fullerenes is significant, with association constants reaching up to 3.9 × 10(5) M(-1) for electron-rich hosts. researchgate.net The interaction is often a result of induced-fit, where the host molecule undergoes a conformational change to accommodate the guest. nih.gov The alkyl or alkoxy groups at the 3 and 5 positions of the benzaldehyde-derived part of the receptor play a crucial role. These groups can engage in C-H···π interactions with the porphyrin rings, which can be a decisive factor in the complexation event. nih.gov This suggests that the long dodecyloxy chains of this compound could play a similar, if not enhanced, role in stabilizing such host-guest complexes.
Table 1: Fullerene Binding Data for a Porphyrin Receptor
| Guest | Binding Constant (K_a) in M⁻¹ |
| C₆₀ | (2.2 ± 0.1) × 10⁴ |
| C₇₀ | (1.1 ± 0.4) × 10⁵ |
| Data from a study on a saddle-shaped cyclic zinc porphyrin tetramer host in toluene (B28343) at 298 K. nih.gov |
Development of Liquid Crystalline Materials
The elongated shape and the presence of flexible alkyl chains make this compound an excellent candidate for the synthesis of liquid crystalline materials, particularly those with complex, ordered phases.
Synthesis of Polycatenar Liquid Crystals
Polycatenar liquid crystals are characterized by having multiple flexible chains attached to a rigid core. While a direct synthesis of polycatenar liquid crystals starting from this compound is not explicitly detailed in the available literature, the synthesis of related compounds provides a clear pathway. For example, Y-shaped liquid crystal oligomers have been designed by connecting three mesogenic units via 3,5-dihydroxybenzoic acid, a structurally similar core. scispace.com
Furthermore, star-shaped compounds with a 1,3,5-tris(phenylthienyl)benzene core have been synthesized, where the periphery is decorated with 3,4-didodecyloxyphenyl groups. mdpi.com The synthesis involves a Suzuki-Miyaura coupling, a versatile reaction that could be adapted to use derivatives of this compound. mdpi.com The aldehyde group of this compound can be readily converted to other functional groups, enabling its incorporation into a wide variety of liquid crystalline architectures. rsc.org
Analysis of Mesophase Formation and Supramolecular Organization
The long dodecyloxy chains of this compound are expected to have a profound influence on the mesophase behavior of any resulting liquid crystalline materials. In many systems, the presence of long alkyl chains promotes the formation of smectic or columnar phases. rsc.orgrsc.org For example, in halogen-bonded ionic liquid crystals, alkyl chains of 12 carbons or longer are shown to induce Smectic A phases. rsc.org
The investigation of mesophase behavior is typically carried out using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). mdpi.comrsc.org For instance, a star-shaped compound with six dodecyl chains was found to exhibit an enantiotropic mesophase between 66 °C and 106 °C, as observed by DSC and POM. mdpi.com The supramolecular organization in such materials is driven by the segregation of the rigid aromatic cores and the flexible aliphatic chains into distinct domains, leading to the formation of layered (smectic) or columnar structures. rsc.org
Table 2: Mesophase Transitions of a Star-Shaped Compound with Dodecyloxy Chains
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Melting | 65.5 | 68.0 | 15.7 |
| Clearing | 99.9 | 106.6 | 24.0 |
| Data from the second heating scan (10 K/min) of a 1,3,5-tris(phenylthienyl)benzene derivative with six dodecyl chains. mdpi.com |
Integration into Fluorescent Dye Systems
The unique molecular structure of this compound, featuring a reactive aldehyde group and two long dodecyloxy chains, makes it a valuable building block for the creation of sophisticated organic functional materials. Its integration into fluorescent dye systems, particularly Boron Dipyrromethene (BODIPY) dyes and molecular rotors, has opened avenues for advanced applications in materials science and biophotonics.
Synthesis of Boron Dipyrromethene (BODIPY) Derivatives for Photophysical Studies
Boron Dipyrromethene (BODIPY) dyes are a prominent class of fluorescent molecules renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and excellent chemical and photostability. researchgate.net The synthesis of BODIPY dyes typically involves a one-pot, acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole derivative, followed by oxidation and subsequent complexation with a boron trifluoride source.
The general synthetic route to prepare a meso-substituted BODIPY dye using an aldehyde like this compound involves the condensation with a suitable pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). beilstein-journals.org This is followed by an oxidation step, often using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The final step is the treatment with a base, like triethylamine (B128534) (Et₃N), and a boron source, typically boron trifluoride etherate (BF₃·OEt₂), to form the stable BODIPY core. beilstein-journals.org An expeditious, solvent-free mechanochemical approach has also been reported, where the aldehyde and pyrrole are ground together with TFA, yielding the dye in minutes. beilstein-journals.org
The incorporation of the 3,5-bis(dodecyloxy)phenyl moiety at the meso-position of the BODIPY core is anticipated to significantly influence the dye's properties. The long, flexible dodecyloxy chains enhance solubility in nonpolar organic solvents and can facilitate integration into lipophilic environments like cell membranes or polymer matrices. These chains can also induce self-assembly into ordered supramolecular structures.
The photophysical properties of the resulting BODIPY derivative are dictated by the core structure and the meso-substituent. Generally, meso-substituted BODIPYs exhibit strong absorption in the visible region and a bright fluorescent emission. researchgate.net The electronic nature of the substituent can tune the absorption and emission wavelengths. rsc.org While alkylation or arylation at the meso-position does not always cause a significant shift in wavelength, the steric bulk of the 3,5-disubstituted phenyl group can hinder rotation around the single bond connecting it to the BODIPY core, which may affect the fluorescence quantum yield. researchgate.net
Table 1: Typical Photophysical Properties of meso-Aryl Substituted BODIPY Dyes
| Property | Typical Value/Characteristic | Significance |
| Absorption Maximum (λ_abs) | ~500 nm | Corresponds to the S₀ → S₁ electronic transition. researchgate.net |
| Emission Maximum (λ_em) | ~515 nm | Typically a small Stokes shift (5-15 nm) is observed. researchgate.net |
| Molar Extinction Coefficient (ε) | High (> 80,000 M⁻¹cm⁻¹) | Indicates strong light absorption. |
| Fluorescence Quantum Yield (Φ_F) | High (often > 0.8) | Represents high emission efficiency. researchgate.net |
| Fluorescence Lifetime (τ) | ~5 ns | Characteristic of the excited state duration. researchgate.net |
| Photostability | High | Resistant to photobleaching, enabling long-term imaging. researchgate.net |
This table presents generalized data for meso-aryl BODIPY dyes. Specific values for a derivative of this compound would require experimental characterization.
Role in Molecular Rotor Design and Sensing Applications
This compound is an ideal precursor for the design of molecular rotors, a class of fluorescent probes whose emission intensity is highly sensitive to the viscosity of their local environment. nih.govrsc.org These molecules are often referred to as "fluorescent viscosity sensors" and have critical applications in mapping viscosity changes in biological systems, such as within cell membranes or the cytoplasm. rsc.orgnih.gov
The fundamental design of these molecular rotors involves a donor-π-acceptor (D-π-A) structure that facilitates the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation. nih.govrsc.org The synthesis of a molecular rotor from this compound typically involves a Knoevenagel condensation reaction with a compound containing an active methylene (B1212753) group, such as methyl 2-cyanoacetate or malononitrile, in the presence of a basic catalyst like piperidine. nih.gov
The operational principle of these sensors is based on the competition between two de-excitation pathways for the excited state: fluorescence emission and non-radiative decay via intramolecular rotation. rsc.org
In low-viscosity media: The molecular components can rotate freely around the central single bond. This rotation promotes rapid non-radiative decay from the TICT state, resulting in quenched fluorescence (low emission intensity).
In high-viscosity media: The viscous environment hinders this intramolecular rotation. As a result, the non-radiative decay pathway is suppressed, and the molecule de-excites primarily through fluorescence, leading to a significant increase in emission intensity. rsc.org
The fluorescence quantum yield of the rotor is therefore directly dependent on the viscosity of the surrounding medium. The two dodecyloxy chains on the benzaldehyde-derived portion of the rotor are not merely passive substituents. They serve as lipophilic tails to anchor the sensor within lipid bilayers, enabling the specific measurement of membrane microviscosity. nih.gov Alterations in membrane viscosity are associated with numerous physiological and pathological conditions, including cancer, cardiovascular disease, and Alzheimer's disease, making these molecular rotors powerful tools for diagnostics and fundamental cell biology research. nih.govnih.gov
Table 2: Characteristics of Molecular Rotors Based on Benzaldehyde Derivatives
| Feature | Description | Role of this compound |
| Sensing Mechanism | Viscosity-dependent fluorescence via TICT state formation. rsc.org | Forms the core structure that undergoes intramolecular rotation. |
| Synthesis | Knoevenagel condensation of an aldehyde and an active methylene compound. nih.gov | Serves as the key aldehyde reactant. |
| Key Property | Fluorescence intensity increases with increasing viscosity. nih.gov | The phenyl ring and dodecyloxy groups constitute the rotating part of the molecule. |
| Applications | Measuring microviscosity of cell membranes, cytoplasm, and other biological fluids. nih.govnih.gov | The dodecyloxy chains act as anchors for specific targeting of lipid environments. |
| Viscosity Sensitivity (x) | Power law dependence of fluorescence intensity (I) on viscosity (η): I = Cη^x. The value of x is typically between 0.4 and 0.6. nih.gov | The specific chemical structure influences the sensitivity parameter 'x'. |
Spectroscopic and Advanced Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3,5-bis(dodecyloxy)benzaldehyde and its derivatives. core.ac.uk Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the molecular framework.
In the ¹H NMR spectrum of compounds derived from this compound, specific chemical shifts are indicative of the different proton environments within the molecule. For instance, the protons of the aromatic ring typically appear in the range of δ 6.5-7.5 ppm. The aldehydic proton, if present, gives a characteristic signal at a higher chemical shift, often around δ 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The long dodecyloxy chains exhibit a series of signals in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ether oxygen (Ar-O-CH₂) typically resonate around δ 3.9-4.0 ppm. The numerous methylene groups within the alkyl chains produce a large, overlapping signal cluster around δ 1.2-1.5 ppm, while the terminal methyl protons (CH₃) appear as a triplet at approximately δ 0.9 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift, often in the range of δ 190-192 ppm. The aromatic carbons show signals between δ 105-160 ppm, with the carbons attached to the oxygen atoms of the dodecyloxy groups resonating at the lower end of this range. The carbons of the dodecyloxy chains appear in the upfield region, with the carbon of the methylene group attached to the ether oxygen (Ar-O-CH₂) appearing around δ 68-70 ppm.
Detailed analysis of coupling patterns and integration values in ¹H NMR, along with the chemical shifts in both ¹H and ¹³C NMR, allows for the complete assignment of all protons and carbons, thereby confirming the successful synthesis of the target molecule. For example, in the synthesis of more complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, respectively.
Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative
| Proton Type | Chemical Shift (δ, ppm) |
| Aldehydic H | ~9.8 |
| Aromatic H | ~6.7 - 7.2 |
| Ar-O-CH₂ | ~3.9 |
| -(CH₂)₁₀- | ~1.2 - 1.8 |
| -CH₃ | ~0.9 |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful and rapid tool for the identification of key functional groups present in this compound and for monitoring the progress of reactions involving this compound. libretexts.org The IR spectrum provides a unique "fingerprint" of a molecule based on the vibrational frequencies of its bonds. docbrown.info
A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This peak typically appears in the region of 1680-1705 cm⁻¹. The position of this band can be influenced by conjugation with the aromatic ring. pressbooks.pub The C-H stretching vibration of the aldehyde group also gives rise to characteristic, albeit weaker, absorptions around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.publibretexts.org
The presence of the long dodecyloxy chains is confirmed by the strong C-H stretching vibrations of the methylene and methyl groups, which are observed in the 2850-2960 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkages typically appear as strong bands in the fingerprint region, around 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring give rise to absorptions in the 1450-1600 cm⁻¹ range. docbrown.info
IR spectroscopy is particularly useful for monitoring reactions such as the reduction of the aldehyde group to an alcohol, which would be indicated by the disappearance of the C=O stretching band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. Similarly, the conversion of the aldehyde to other functional groups can be readily followed by observing the appearance or disappearance of their characteristic IR absorption bands.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1680 - 1705 |
| Aldehyde | C-H Stretch | ~2720, ~2820 |
| Alkyl Chains | C-H Stretch | 2850 - 2960 |
| Ether | C-O-C Stretch | 1050 - 1250 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Stretch | >3000 |
Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. vwr.com For larger, non-volatile molecules derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly powerful method. rsc.org
In a typical MALDI-TOF analysis, the sample is co-crystallized with a matrix material that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte molecules, causing them to desorb and ionize, typically by protonation to form [M+H]⁺ ions or adduction with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio (m/z), allowing for precise molecular weight determination.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, which can be used to confirm its elemental formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of this compound derivatives often involves the cleavage of the dodecyl chains or other substituent groups, and the analysis of these fragment ions can help to confirm the structure of the molecule.
Table 3: Example of Mass Spectrometry Data for a Hypothetical Derivative of this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 475.4251 | 475.4249 |
| [M+Na]⁺ | 497.4070 | 497.4068 |
| [M+K]⁺ | 513.3809 | 513.3807 |
Note: The data presented is hypothetical and serves as an illustrative example.
UV-Visible Absorption and Emission Spectroscopy for Electronic and Photophysical Properties of Derived Conjugated Systems
UV-Visible absorption and fluorescence emission spectroscopy are essential techniques for characterizing the electronic and photophysical properties of conjugated systems derived from this compound. rsc.org These methods provide insights into the electronic transitions within a molecule and its behavior upon excitation with light.
The UV-Visible absorption spectrum of a conjugated molecule reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from the ground state to excited states. The position of the absorption maxima (λ_max) is indicative of the extent of conjugation in the molecule; longer conjugated systems generally absorb at longer wavelengths. The molar extinction coefficient (ε) at λ_max provides a measure of the probability of the electronic transition.
Fluorescence emission spectroscopy is used to study the light emitted by a molecule as it returns from an excited state to the ground state. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength) due to energy loss in the excited state. The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process.
For materials designed for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), a detailed understanding of their absorption and emission properties is crucial for predicting and optimizing device performance.
Table 4: Illustrative Photophysical Data for a Conjugated System Derived from this compound
| Property | Value |
| Absorption Maximum (λ_abs) | 420 nm |
| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | 480 nm |
| Fluorescence Quantum Yield (Φ_f) | 0.65 |
Note: The data presented is for illustrative purposes only.
X-ray Diffraction Studies for Solid-State Structures and Mesophase Characterization of Derived Materials
X-ray diffraction (XRD) is a powerful technique for investigating the solid-state structure and ordering of materials derived from this compound. units.it This method is particularly important for characterizing crystalline materials and liquid crystalline phases.
Single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of its structure. nih.gov However, growing single crystals suitable for this analysis can be challenging.
Powder X-ray diffraction (PXRD) is more commonly used for the characterization of polycrystalline materials. units.it The diffraction pattern obtained from a powder sample is a fingerprint of its crystal structure. researchgate.net PXRD can be used to identify the crystalline phase, determine the unit cell parameters, and assess the degree of crystallinity of a material.
For materials that exhibit liquid crystalline behavior, variable-temperature XRD is an essential tool for identifying and characterizing the different mesophases (e.g., nematic, smectic, columnar). The diffraction patterns of liquid crystals show characteristic peaks that correspond to the long-range orientational and/or positional order of the molecules in the mesophase. By analyzing the positions and shapes of these peaks as a function of temperature, the type of mesophase and the transition temperatures between different phases can be determined. This information is critical for understanding the self-assembly properties of these materials and for their potential application in display technologies and other advanced materials.
Computational and Theoretical Investigations
Quantum Mechanical Calculations of Electronic Structures and Band Gaps of Derived Conjugated Systems
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of complex organic molecules. These calculations can determine the energies and shapes of molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the band gap, is a critical parameter that governs the electronic and optical properties of a conjugated system.
For conjugated systems derived from 3,5-Bis(dodecyloxy)benzaldehyde, DFT calculations can be employed to understand how structural modifications influence the electronic properties. For instance, in a study of a related Schiff base complex derived from 3,5-bis(decyloxy)benzaldehyde, DFT calculations were performed using the DMol3 program at the BLYP/DNP level to ascertain the stable electronic structure of the complex. researchgate.net Such calculations provide a foundational understanding of the molecule's behavior.
Molecular Modeling and Simulation of Self-Assembled Systems and Supramolecular Architectures
The long, flexible dodecyloxy chains attached to the rigid benzaldehyde (B42025) core bestow amphiphilic character upon the molecule, making it and its derivatives prime candidates for forming ordered, self-assembled systems. Molecular modeling and simulation are key to understanding the driving forces behind this self-assembly and predicting the resulting supramolecular architectures, which can include liquid crystals, gels, and various polymorphic forms.
The combination of a rigid π-conjugated core with flexible aliphatic chains can lead to the formation of liquid crystalline phases. mdpi.com For example, a star-shaped derivative incorporating a tri(phenylthienyl)benzene core functionalized with six dodecyl chains exhibits an enantiotropic mesophase. mdpi.com Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are experimental techniques that validate the predictions from molecular modeling. DSC data for this derivative reveals the specific temperatures and enthalpies associated with the transitions between crystalline, liquid crystalline, and isotropic liquid states. mdpi.com
Table 1: Thermal Properties of a this compound Derivative This interactive table presents the differential scanning calorimetry data for a star-shaped derivative, showing the transition temperatures and enthalpies during the second heating scan.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (kJ/mol) | Citation |
|---|---|---|---|---|
| Melting | 65.5 | 68.0 | 15.7 | mdpi.com |
Furthermore, even simpler precursors like 3,5-bis(decyloxy)benzaldehyde have been shown to exhibit complex polymorphic behavior, where the molecule can crystallize into different solid-state forms with distinct melting points and stabilities. researchgate.net Computational modeling can help to rationalize the formation of these different polymorphs by calculating the relative energies of various packing arrangements and conformational isomers.
Prediction of Optical and Electronic Properties of Functional Materials Based on "this compound" Derivatives
A primary goal of computational investigation is to predict the functional properties of new materials, guiding synthetic efforts toward molecules with desired characteristics. For derivatives of this compound, this involves forecasting their optical properties, such as absorption and emission of light, and their electronic properties, like charge carrier mobility.
The electronic structure calculations discussed in section 6.1 directly inform predictions of optical behavior. The HOMO-LUMO gap correlates with the wavelength of light the molecule will absorb and emit. Theoretical methods can predict these properties, which can then be verified experimentally. For example, a Schiff base ligand derived from the related 3,5-bis(decyloxy)benzaldehyde was found to emit green light, and this emission was significantly altered upon complexation with a metal ion, shifting to blue light in solution and green light in the solid state. researchgate.net Critically, the efficiency of this light emission, or quantum yield (Φ), can also be estimated and measured, which is a key performance metric for applications in displays and sensors. researchgate.net
Table 2: Photoluminescence Properties of a 3,5-bis(decyloxy)benzaldehyde-derived Ligand and its Complex This interactive table summarizes the emission wavelengths and quantum yields for a related ligand and its resulting complex in different states, as determined by photophysical evaluation.
| Sample | State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Citation |
|---|---|---|---|---|---|
| Ligand | Solution | 330 | ~516 | 30% | researchgate.net |
| Ligand | Solid State | 330 | ~549 | 16% | researchgate.net |
| Complex | Solution | ~330 | ~452 | 20% | researchgate.net |
The design of star-shaped compounds with extended π-conjugated systems built from units related to this compound is a strategy aimed at developing materials for optical and electrical applications. mdpi.com The self-assembly of these molecules into ordered phases, such as the columnar structures typical of discotic liquid crystals, is crucial. Theoretical modeling can predict how molecular packing will facilitate or hinder charge transport, thereby predicting the potential of a material to function as an organic semiconductor.
Future Directions and Emerging Research Avenues
Exploration of Novel and Green Synthetic Routes
The future synthesis of 3,5-Bis(dodecyloxy)benzaldehyde and its derivatives is expected to be heavily influenced by the principles of green chemistry. Current synthetic methods often rely on traditional Williamson ether synthesis, which can involve harsh reaction conditions and the use of hazardous solvents. Future research will likely focus on developing more environmentally benign and efficient synthetic pathways.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. Another area of exploration is the development of novel catalytic systems, such as phase-transfer catalysts, which can enhance reaction efficiency and reduce waste. There is also growing interest in utilizing renewable starting materials and solvent-free reaction conditions to further improve the green credentials of the synthesis of long-chain alkoxy benzaldehydes. The development of continuous flow processes for the synthesis of such compounds could also offer advantages in terms of scalability, safety, and process control.
Future research in this area could focus on the following:
Development of efficient solid-supported catalysts for the alkylation of 3,5-dihydroxybenzaldehyde, allowing for easy separation and recycling of the catalyst.
Exploration of enzymatic catalysis for the selective synthesis of this compound under mild conditions.
Utilization of supercritical fluids, such as supercritical carbon dioxide, as a green reaction medium.
Advanced Applications in Bio-inspired Materials and Bioconjugates
The amphiphilic nature of molecules derived from this compound makes them ideal candidates for the development of bio-inspired materials. The long dodecyloxy chains can drive self-assembly into organized structures, such as micelles, vesicles, and liquid crystals, mimicking biological membranes and other structures. nih.gov These self-assembled systems have potential applications in areas such as biosensors, drug delivery, and tissue engineering. sigmaaldrich.com
Furthermore, the aldehyde functionality provides a reactive handle for bioconjugation. Aldehyde groups can react with amines, hydrazides, and aminooxy groups to form stable linkages, allowing for the attachment of biomolecules such as peptides, proteins, and nucleic acids. nih.gov This opens up possibilities for creating sophisticated bioconjugates for targeted drug delivery, medical imaging, and diagnostics. For instance, dendrimers synthesized from a this compound core could be functionalized with targeting ligands and therapeutic agents for cancer therapy.
Key research directions in this area include:
Investigation of the self-assembly behavior of derivatives of this compound in aqueous environments to create novel biomimetic materials.
Development of aldehyde-functionalized dendrimers and nanoparticles for the targeted delivery of biotherapeutics. nih.gov
Use of this compound as a molecular anchor to create functionalized surfaces for cell culture and biosensing applications.
Integration into Next-Generation Optoelectronic and Sensing Technologies
This compound is a key precursor for the synthesis of larger, photo- and electro-active molecules, such as porphyrins and Boron-dipyrromethene (BODIPY) dyes. researchgate.net These classes of compounds are renowned for their strong absorption and emission in the visible and near-infrared regions, making them highly suitable for a range of optoelectronic applications. researchgate.net The long dodecyloxy chains can enhance the solubility of these molecules in organic solvents and promote their self-assembly into ordered thin films, which is beneficial for device performance.
The integration of these materials into devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs) is a major area of future research. researchgate.net Furthermore, the sensitivity of the photophysical properties of BODIPY dyes to their local environment makes them excellent candidates for chemical and biological sensors. researchgate.net For example, liquid crystalline materials derived from this compound could be used to create sensors that respond to changes in temperature, pressure, or the presence of specific analytes. nih.gov
| Derived Material | Potential Application | Key Photophysical Property | Tunability Aspect |
|---|---|---|---|
| Porphyrin Derivatives | Organic Photovoltaics (OPVs) | Broad absorption in the visible spectrum | Modification of the porphyrin core and peripheral groups |
| BODIPY Dyes | Fluorescent Imaging, Sensors | High fluorescence quantum yield, environmental sensitivity | Functionalization of the BODIPY core |
| Liquid Crystals | Optical Sensors, Smart Windows | Anisotropic optical properties, responsiveness to external stimuli | Alteration of the molecular structure and terminal groups |
Development of Materials for Organic Spintronics and Quantum Computing
The field of organic spintronics, which utilizes the spin of electrons in addition to their charge, holds promise for the development of new data storage and processing technologies. rsc.org The design of organic materials with long spin lifetimes is a key challenge in this field. π-conjugated systems derived from this compound could be explored for their potential in organic spintronic devices. The long alkyl chains could help in controlling the molecular packing and intermolecular interactions, which in turn can influence the spin transport properties.
In the realm of quantum computing, molecular systems are being investigated as potential qubits. The design of molecular qubits with tunable properties is a major research focus. researchgate.net Metal complexes incorporating ligands derived from this compound could be synthesized and their magnetic properties studied to assess their suitability as molecular qubits. The ability to chemically modify the ligand structure offers a route to fine-tune the electronic and magnetic properties of the metal center. illinois.edu
Future research in these nascent fields could involve:
Synthesis and characterization of novel π-conjugated oligomers and polymers derived from this compound for spintronic applications.
Design and synthesis of coordination complexes with ligands based on this compound to create new molecular spin qubits.
Theoretical modeling to predict the spin-related properties of these new materials.
Role in Supramolecular Catalysis and Controlled Release Systems
The self-assembly of amphiphilic molecules into supramolecular structures can create unique microenvironments that can be exploited for catalysis. nih.gov Dendrimers and other macromolecular architectures synthesized from this compound can form nanoreactors that encapsulate reactants and catalyze chemical reactions with high efficiency and selectivity. mdpi.com The hydrophobic interior of these assemblies can be a suitable environment for organic reactions in aqueous media, aligning with the principles of green chemistry.
Dendrimers are also extensively studied for their potential in controlled release systems, particularly for drug delivery. nih.gov The well-defined structure of dendrimers allows for the precise encapsulation of drug molecules within their core. The surface of the dendrimer can be functionalized to control the release rate and to target specific cells or tissues. Dendrimers based on a this compound core could offer a hydrophobic interior for encapsulating poorly water-soluble drugs, while the periphery could be modified with hydrophilic groups to ensure biocompatibility and controlled release. nih.gov
| Dendrimer Generation | Core Characteristics | Surface Functionality | Potential Release Mechanism | Target Application |
|---|---|---|---|---|
| Low (G1-G2) | More open, flexible hydrophobic core | Can be functionalized with hydrophilic groups (e.g., -OH, -COOH) | Diffusion-controlled | Topical drug delivery |
| Higher (G3-G5) | Denser, more defined hydrophobic cavities | Can be densely functionalized with targeting ligands and release-controlling moieties | pH-triggered, enzyme-triggered, or targeted release | Systemic cancer therapy |
Q & A
Basic: What are the reliable synthetic routes for 3,5-Bis(dodecyloxy)benzaldehyde, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
A widely cited synthesis begins with the esterification of 3,5-dihydroxybenzoic acid with ethanol under reflux, followed by alkylation using dodecyl bromide in the presence of a base (e.g., K₂CO₃). The intermediate is then oxidized to the aldehyde. Key steps include:
- Esterification : Refluxing 3,5-dihydroxybenzoic acid with ethanol yields 3,5-dihydroxybenzoic acid ethyl ester (65–81% yield) .
- Alkylation : Reaction with dodecyl bromide under anhydrous conditions ensures substitution at the hydroxyl groups.
- Oxidation : Use of oxidizing agents like pyridinium chlorochromate (PCC) converts the alcohol intermediate to the aldehyde.
Optimization : Prolonged reaction times (e.g., 18 hours for esterification) and inert atmospheres (argon) minimize side reactions. Purification via recrystallization (water-ethanol) improves purity .
Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 500–550 range) and fragmentation patterns (e.g., loss of dodecyloxy chains) corroborate the structure .
- Melting Point Analysis : Consistency with literature values (e.g., 126–128°C for intermediates) indicates purity .
Advanced: What are the common challenges in the alkylation of 3,5-dihydroxybenzaldehyde derivatives, and how can side reactions be minimized?
Methodological Answer:
- Challenge 1 : Incomplete Substitution due to steric hindrance from bulky dodecyl chains.
- Challenge 2 : Oxidation of Aldehyde Group during alkylation.
- Challenge 3 : By-product Formation (e.g., mono-alkylated derivatives).
Advanced: In material science applications, how does the introduction of dodecyloxy chains affect the mesomorphic properties of liquid crystalline materials derived from this compound?
Methodological Answer:
The dodecyloxy chains impart flexibility and thermotropic behavior , enabling liquid crystallinity.
- Mesophase Stability : Long alkyl chains enhance van der Waals interactions, stabilizing smectic or nematic phases. Differential scanning calorimetry (DSC) shows distinct phase transitions (e.g., crystalline-to-smectic at ~100°C) .
- Photochemical Applications : The aldehyde group serves as a reactive site for Schiff base formation, enabling crosslinking in photoresponsive polymers. UV-Vis spectroscopy and polarized optical microscopy confirm alignment in thin films .
Advanced: What spectroscopic techniques are most effective in distinguishing this compound from its synthetic intermediates or by-products?
Methodological Answer:
- FT-IR Spectroscopy :
- ¹H-NMR :
- High-Resolution MS (HRMS) :
Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound across different studies?
Methodological Answer:
- Root Causes : Variability in alkyl chain purity, crystallization solvents, or oxidation during synthesis.
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
